molecular formula C10H10N2OS B103433 N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide CAS No. 5107-83-5

N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide

Cat. No. B103433
CAS RN: 5107-83-5
M. Wt: 206.27 g/mol
InChI Key: WWLOFBMXZGFSDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide, also known as MBTA, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains a benzothiazole ring and an acetamide group. MBTA has been found to have various biochemical and physiological effects, making it a promising compound for future research.

Mechanism Of Action

The exact mechanism of action of N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide is not fully understood. However, it has been suggested that N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.

Biochemical And Physiological Effects

N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative stress. N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide has also been found to have antimicrobial properties, which can help prevent the growth of bacteria and fungi. Additionally, N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide has been studied for its potential anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and purify, and it has been extensively studied for its biological activities. However, there are also some limitations to the use of N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.

Future Directions

There are several potential future directions for research involving N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide. One area of interest is the development of N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide-based drugs for the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is the study of N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide's anticancer properties, with the goal of developing new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide and its potential off-target effects.

Synthesis Methods

N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide can be synthesized through a reaction between 2-mercaptobenzothiazole and acetic anhydride. The reaction is carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is then purified through recrystallization.

Scientific Research Applications

N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been found to have various biological activities, including antioxidant, antimicrobial, and anticancer properties. N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide has also been studied for its potential use as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders.

properties

CAS RN

5107-83-5

Product Name

N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)acetamide

InChI

InChI=1S/C10H10N2OS/c1-6(13)11-8-3-4-10-9(5-8)12-7(2)14-10/h3-5H,1-2H3,(H,11,13)

InChI Key

WWLOFBMXZGFSDJ-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C

solubility

30.9 [ug/mL]

Origin of Product

United States

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